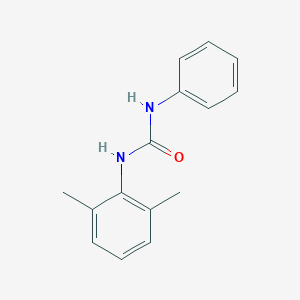
1-(2,6-Dimethylphenyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenyl)-3-phenylurea, also known as DPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPU is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is a urea derivative that has a phenyl group attached to the nitrogen atom.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-phenylurea is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to disrupt the cell cycle of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. In plants, this compound has been found to inhibit the activity of certain enzymes that are involved in the synthesis of amino acids, leading to plant death. In material science, this compound has been found to enhance the mechanical properties of certain materials.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2,6-Dimethylphenyl)-3-phenylurea in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for 1-(2,6-Dimethylphenyl)-3-phenylurea research. One area of research is the development of novel materials using this compound as a building block. Another area of research is the investigation of this compound as a potential anti-tumor agent. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to have herbicidal properties, anti-tumor activity, and has been used as a building block in the synthesis of novel materials. While the mechanism of action of this compound is not fully understood, studies have shown that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has a wide range of biochemical and physiological effects and is relatively easy to synthesize, making it readily available for research purposes. There are several future directions for this compound research, including the development of novel materials and the investigation of this compound as a potential anti-tumor agent.
Synthesis Methods
The synthesis of 1-(2,6-Dimethylphenyl)-3-phenylurea involves the reaction of 2,6-dimethylaniline and phenylisocyanate in the presence of a catalyst such as triethylamine. The reaction yields this compound as a white crystalline solid. The purity of the compound can be increased by recrystallization.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-3-phenylurea has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, this compound has been found to have herbicidal properties and can be used as a selective herbicide. In medicine, this compound has been investigated for its potential as an anti-tumor agent. In material science, this compound has been used as a building block in the synthesis of novel materials with unique properties.
properties
CAS RN |
13262-44-7 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-3-phenylurea |
InChI |
InChI=1S/C15H16N2O/c1-11-7-6-8-12(2)14(11)17-15(18)16-13-9-4-3-5-10-13/h3-10H,1-2H3,(H2,16,17,18) |
InChI Key |
KQUIMGLCJSOHFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)

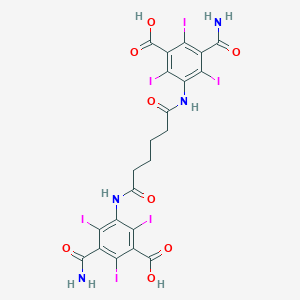

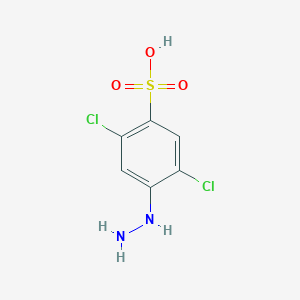
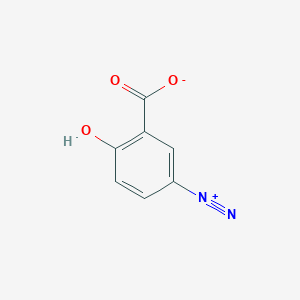
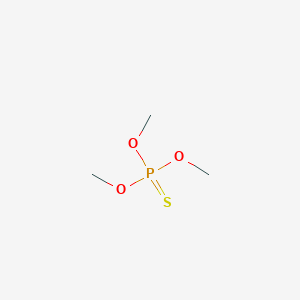

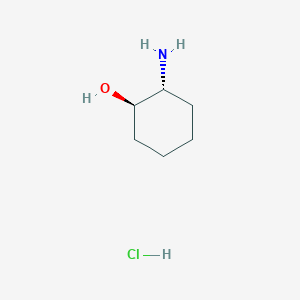
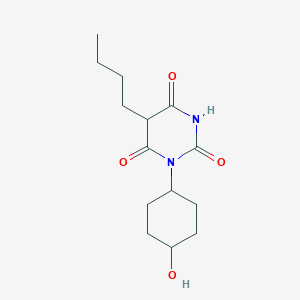
![Bicyclo[2.1.0]pentane](/img/structure/B87172.png)
